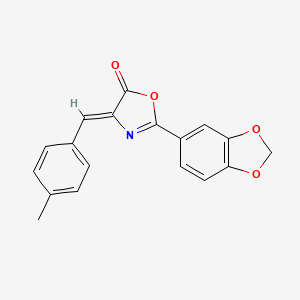![molecular formula C21H22N2O B5568106 1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)
1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, carbene complexes of cycloplatinated 1H-indole derivatives have been synthesized through reactions involving platinum coordination to dimethylsulfoxide (DMSO), followed by substitution reactions with various ligands, showcasing a method that could potentially be adapted for the synthesis of 1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole or related compounds (Tollari et al., 2000).
Molecular Structure Analysis
The molecular structure of indole derivatives is critical in determining their reactivity and interaction with other molecules. The planarity of the indole system and its electronic distribution are key features. For example, studies on various indole derivatives have shown how substituents affect the molecule's overall geometry and electronic properties, influencing its potential chemical behavior (Govindasamy et al., 1999).
Chemical Reactions and Properties
Indole compounds participate in a range of chemical reactions, reflecting their versatile chemical properties. For instance, N-acyl indoles undergo diastereoselective intramolecular Friedel-Crafts alkylation, yielding functionalized 1H-pyrrolo[1,2-a]indoles with high yields and selectivity, indicating the potential reactivity of indole derivatives under catalytic conditions (Patil et al., 2011).
Applications De Recherche Scientifique
Structural and Synthetic Applications
- Molecular Structure and Crystallography : A study by Govindasamy et al. (1999) focused on the molecular structure of a related compound, detailing its crystallographic characteristics and highlighting the importance of such compounds in understanding molecular interactions and geometries (Govindasamy, Velmurugan, Raj, & Fun, 1999).
- Synthetic Pathways for Heterocyclic Skeletons : Research by Lötter et al. (2007) explored the synthesis of indolo[2,1-a]isoquinolines and related analogues, indicating the relevance of these frameworks in pharmaceutical and organic chemistry (Lötter, Pathak, Sello, Fernandes, Otterlo, & Koning, 2007).
- Catalytic Applications and Complex Formation : A study by Tollari et al. (2000) discussed the formation of carbene complexes with cycloplatinated derivatives of indoles, demonstrating their potential in catalysis and organometallic chemistry (Tollari, Cenini, Penoni, Granata, Palmisano, & Demartin, 2000).
Biological and Pharmaceutical Potential
- Pharmacological Evaluation : Nirogi et al. (2011) synthesized and evaluated a series of 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles for their binding affinities to the 5-HT6 receptor, showcasing the potential of indole derivatives in developing new therapeutics (Nirogi, Dwarampudi, Kambhampati, Bhatta, Kota, Shinde, Badange, Jayarajan, Bhyrapuneni, & Dubey, 2011).
- Scavenging Agents for Carbonyls : Research by Zadeh and Yaylayan (2019) highlighted the role of indole as an efficient scavenging agent for methylglyoxal and related carbonyls, emphasizing its utility in reducing harmful Maillard reaction products in food (Zadeh & Yaylayan, 2019).
Propriétés
IUPAC Name |
(1-methylindol-6-yl)-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-6-3-4-7-18(15)19-8-5-12-23(19)21(24)17-10-9-16-11-13-22(2)20(16)14-17/h3-4,6-7,9-11,13-14,19H,5,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVXOHOMFJNLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC4=C(C=C3)C=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)


![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)
![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)